molecular formula C24H27N5O3 B2713654 N-(4-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-90-3

N-(4-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2713654
CAS No.: 946372-90-3
M. Wt: 433.512
InChI Key: BWCZZNWBVDINDN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

A study by Abu‐Hashem et al. (2020) details the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, indicating their analgesic and anti-inflammatory activities. The research showcases the compound's utility in creating new chemical structures with potential therapeutic applications, including COX-2 inhibition and analgesic activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Inflammatory Activity

Rajasekaran, Sivakumar, and Jayakar (1999) synthesized a derivative and evaluated its anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory agents. The study emphasizes the importance of chemical modification to enhance therapeutic efficacy (Rajasekaran, Sivakumar, & Jayakar, 1999).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-3-31-20-11-9-19(10-12-20)27-24(30)29-15-13-28(14-16-29)22-17-23(26-18(2)25-22)32-21-7-5-4-6-8-21/h4-12,17H,3,13-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZZNWBVDINDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.